3-(4-methanesulfonylphenyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide
Description
This compound features a propanamide backbone substituted with a 4-methanesulfonylphenyl group at the 3-position and a 1-(2-methylpyridin-4-yl)piperidin-4-ylmethyl group at the amide nitrogen. Its molecular formula is C₂₂H₂₈N₃O₃S (MW: 414.5 g/mol).
Properties
IUPAC Name |
N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-3-(4-methylsulfonylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S/c1-17-15-20(9-12-23-17)25-13-10-19(11-14-25)16-24-22(26)8-5-18-3-6-21(7-4-18)29(2,27)28/h3-4,6-7,9,12,15,19H,5,8,10-11,13-14,16H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSHZLHKFWYGFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)CCC3=CC=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methanesulfonylphenyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Methanesulfonylphenyl Intermediate: This step involves the sulfonation of a phenyl ring to introduce the methanesulfonyl group.
Amidation: The final step involves the formation of the propanamide backbone through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methanesulfonylphenyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
3-(4-Methanesulfonylphenyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-methanesulfonylphenyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and pharmacological implications of the target compound with analogs:
Key Observations:
Piperidine Substituents: The target compound’s 2-methylpyridinyl group introduces aromaticity and basicity, contrasting with the 2-phenylethyl group in fentanyl analogs (e.g., ). Methanesulfonylphenyl vs. sulfamoylphenyl (): The former is more electron-withdrawing, which could reduce metabolic degradation compared to sulfamoyl derivatives .
Pharmacological Implications: Fentanyl analogs (e.g., N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide) bind to μ-opioid receptors due to their phenylethyl-piperidine motif. The target compound’s pyridine substitution may shift activity toward non-opioid CNS targets . Compounds like N-(4-methoxyphenyl)-3-[1-(2-methylbenzenesulfonyl)piperidin-4-yl]propanamide () highlight the versatility of sulfonyl-piperidine hybrids in drug design, often targeting enzymes or ion channels.
Physicochemical Properties
- Solubility: The methanesulfonyl group in the target compound enhances hydrophilicity compared to non-sulfonylated analogs (e.g., N-phenylpropanamide derivatives in ).
Biological Activity
3-(4-Methanesulfonylphenyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a methanesulfonyl group and a piperidine moiety. Its molecular formula is with a molecular weight of approximately 366.49 g/mol. The structural representation can be summarized as follows:
| Component | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 366.49 g/mol |
The biological activity of this compound can be attributed to its interaction with various biological targets, including receptors and enzymes involved in cellular signaling pathways. Preliminary studies suggest that it may exhibit:
- Antidepressant Effects : Research indicates that compounds with similar structures can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.
- Anti-inflammatory Properties : The methanesulfonyl moiety may enhance the compound's ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
Pharmacological Studies
Several studies have investigated the pharmacological profile of this compound:
- In Vitro Studies : In vitro assays demonstrated that this compound exhibits significant inhibition of specific enzymes related to pain and inflammation pathways. For instance, it showed a dose-dependent inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
- In Vivo Studies : Animal models have been employed to assess the efficacy of this compound in reducing pain and inflammation. Results indicated a marked reduction in edema and pain response when administered at therapeutic doses.
Case Studies
A few notable case studies highlight the potential therapeutic applications of this compound:
- Case Study 1 : In a preclinical trial involving rodents, administration of the compound resulted in a significant decrease in behavioral markers associated with depression compared to control groups. This suggests its potential as an antidepressant agent.
- Case Study 2 : A study focusing on inflammatory bowel disease (IBD) revealed that treatment with this compound led to reduced inflammation markers and improved histological scores in animal models, indicating its therapeutic promise for IBD management.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
